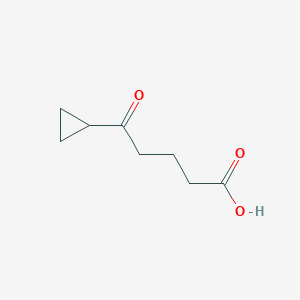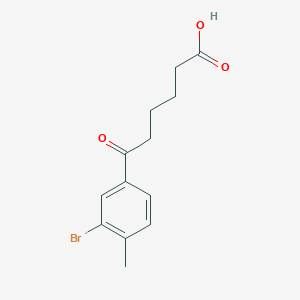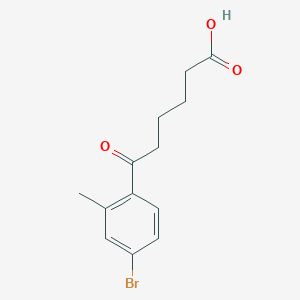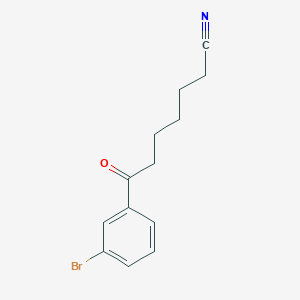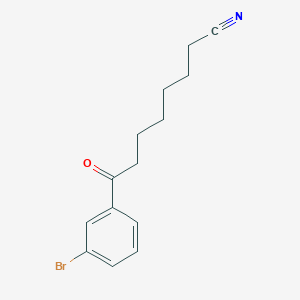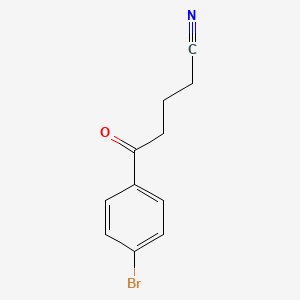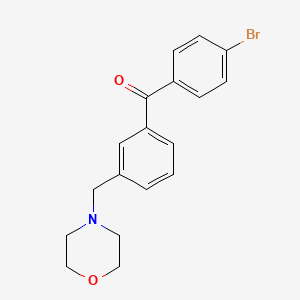
4'-Bromo-3-morpholinomethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4'-Bromo-3-morpholinomethylbenzophenone, is a brominated aromatic ketone with a morpholine substituent. While the provided papers do not directly discuss this exact compound, they provide insights into the synthesis, structure, and properties of closely related brominated compounds and morpholine derivatives. These studies contribute to a broader understanding of the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related bromophenols and morpholine derivatives is well-documented. For instance, the synthesis of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol involves the reaction of a phenolic compound with copper(II) or oxido-vanadium(IV) salts and bipyridine or phenanthroline ligands . Another example is the one-pot synthesis of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods typically involve the use of halogenated starting materials and nucleophilic substitution or condensation reactions to introduce the morpholine moiety.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various analytical techniques, including X-ray diffraction. For example, the crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene reveals a non-planar butadiene unit and a chair conformation of the morpholine ring . Similarly, the structure of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol shows the morpholine ring in a chair conformation and the bromophenyl ring approximately perpendicular to the naphthalene system .
Chemical Reactions Analysis
The reactivity of bromophenols and morpholine derivatives can be inferred from the synthesis and structural analyses. The presence of bromine suggests susceptibility to nucleophilic substitution reactions, while the morpholine ring can participate in hydrogen bonding and potentially act as a leaving group under certain conditions. The compounds synthesized in these studies are likely to undergo further chemical transformations, such as cyclization, condensation, and rearrangements, as indicated by the keywords in one of the abstracts .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include thermal stability, as evidenced by the thermal analyses of copper(II) and oxido-vanadium(IV) complexes, which undergo three stages of thermolysis . The solubility and crystallinity of these compounds are also characterized, with specific crystallographic parameters provided for some structures . Additionally, the antioxidant and enzyme inhibitory activities of novel bromophenols have been evaluated, demonstrating their potential as bioactive molecules .
Aplicaciones Científicas De Investigación
-
Developments and Applications of α-Bromonitrostyrenes in Organic Syntheses
- Application: α-Bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses. They act as an effective dielectrophile in the reaction with various nucleophiles .
- Method: In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds .
- Results: The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been reviewed .
-
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Application: The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described .
- Method: The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results: The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Application: The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is described .
- Method: The synthesis was carried out using three successive direct lithiations and a bromination reaction starting from thiophene .
- Results: All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
-
Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Application: The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . This molecule is photoactive in solution, and the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Method: The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results: The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .
-
Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate in Light-Responsive Halogen-Bonded Crystalline Solids
- Application: The molecule, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, is used in creating light-responsive halogen-bonded crystalline solids .
- Method: The molecule is synthesized and determined to be photoactive . It possesses functional groups suitable for creating light-responsive halogen-bonded crystalline solids .
- Results: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Application: The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is described . This compound is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .
- Method: The synthesis was carried out using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
- Results: This is a four-step protocol starting from thiophene with an overall yield of 47% .
-
Novel Flavonoid Photoswitchable “Turn-On” Fluorescent Probe
- Application: A novel fluorescent probe based on bromoflavonol was designed and synthesized for detecting Al3+ . This probe is crucial for assessing the risk of chronic toxicity caused by aluminum, a non-essential element in living systems .
- Method: Upon binding to Al3+, the probe exhibits a blue shift in emission and enhanced fluorescence .
- Results: This probe provides a specific and sensitive method for detecting Al3+ .
Propiedades
IUPAC Name |
(4-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVOKBDMFIATF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643081 |
Source


|
| Record name | (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-morpholinomethylbenzophenone | |
CAS RN |
898765-38-3 |
Source


|
| Record name | (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

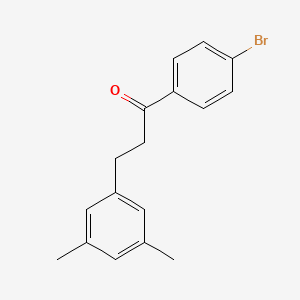
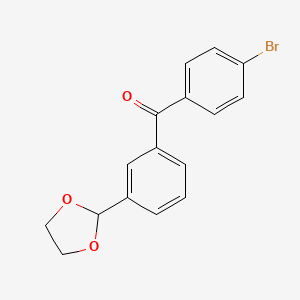
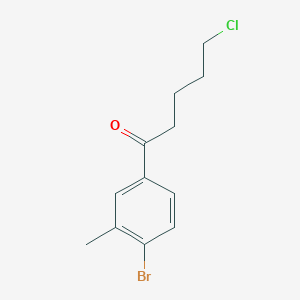
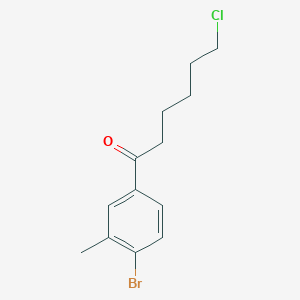
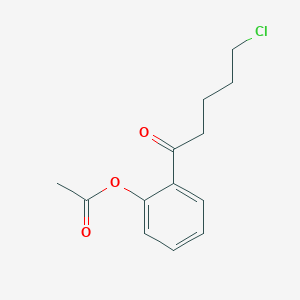
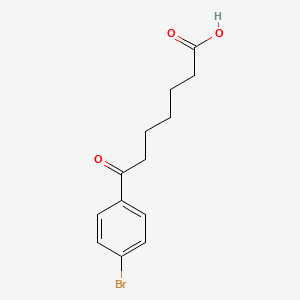
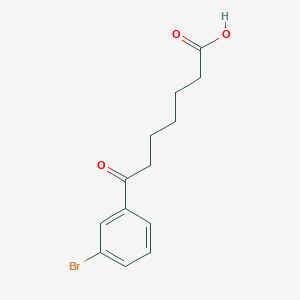
![7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid](/img/structure/B1293227.png)
